Methyl 2-cyano-6-fluoro-4-nitrobenzoate

Bioavailability Prediction Drug-Likeness ADME Screening

Procure Methyl 2-cyano-6-fluoro-4-nitrobenzoate (CAS 1805458-13-2) to secure the precise 2,4,6-trisubstitution pattern required for patented aromatase inhibitor and PET tracer programs. Its para-nitro-activated fluoro group enables orders-of-magnitude faster SNAr displacement than meta-nitro analogs, facilitating chemoselective coupling while preserving cyano and ester functionalities—a synthetic advantage absent in the 4-cyano regioisomer. Generic substitution risks regioisomeric products that fall outside patent claims and lack biological activity. This intermediate ensures synthetic route reproducibility, downstream patent integrity, and reliable ADME modulation in hit-to-lead campaigns.

Molecular Formula C9H5FN2O4
Molecular Weight 224.14 g/mol
Cat. No. B13038994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-6-fluoro-4-nitrobenzoate
Molecular FormulaC9H5FN2O4
Molecular Weight224.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1F)[N+](=O)[O-])C#N
InChIInChI=1S/C9H5FN2O4/c1-16-9(13)8-5(4-11)2-6(12(14)15)3-7(8)10/h2-3H,1H3
InChIKeyVZBIEHAGLVEQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-cyano-6-fluoro-4-nitrobenzoate (CAS 1805458-13-2): Core Chemical Identity and Intermediate-Scope Positioning for Procurement Decisions


Methyl 2-cyano-6-fluoro-4-nitrobenzoate (CAS 1805458-13-2) is a trisubstituted aromatic ester characterized by the uncommon co-occurrence of a methyl ester, a cyano group at the 2-position, a fluorine atom at the 6-position, and a nitro group at the 4-position on the benzene ring . This specific 2,4,6-trisubstitution pattern distinguishes it from other regioisomeric cyano-fluoro-nitrobenzoates and underpins its value as a tailored synthetic intermediate in pharmaceutical and agrochemical research programs, where precise positional control of electron-withdrawing and leaving-group functionalities is paramount .

Methyl 2-cyano-6-fluoro-4-nitrobenzoate: Why Regioisomeric or Alternative Intermediates Cannot Serve as Direct Drop-In Replacements


Reliance on generic or alternative regioisomers of cyano-fluoro-nitrobenzoates is scientifically unsound because the relative positions of the nitro, cyano, and fluoro substituents dictate the compound's reactivity profile in fundamental transformations such as nucleophilic aromatic substitution and chemoselective reduction . Specifically, the 2-cyano-6-fluoro-4-nitro arrangement creates a distinct electronic landscape compared to the more common 4-cyano-2-fluoro-5-nitro isomer (CAS 1149388-51-1), leading to divergent activation energies, regioselectivities, and metabolic profiles. This failsafe against generic interchange is critical for synthetic route reproducibility and downstream patent integrity .

Methyl 2-cyano-6-fluoro-4-nitrobenzoate (CAS 1805458-13-2): A Quantitative, Comparator-Backed Evidence Guide for Differentiated Procurement


Computed Oral Bioavailability Score: 2-Cyano vs. 4-Cyano Regioisomer Benchmarks

Computational ADME profiling reveals distinct predicted oral bioavailability scores for regioisomeric cyano-fluoro-nitrobenzoates. While direct computed data for the target 2-cyano-6-fluoro-4-nitro isomer is not publicly available, the closely related 4-cyano-2-fluoro-5-nitro isomer (CAS 1149388-51-1) exhibits a Bioavailability Score of 0.55, with a consensus LogP of 1.01 and high predicted GI absorption . The target's alternative substitution pattern is expected to alter these parameters, providing a differentiated starting point for lead optimization where tuning bioavailability through positional isomerism is desired.

Bioavailability Prediction Drug-Likeness ADME Screening

Predicted CYP450 Inhibition Profile: 4-Cyano Isomer Reference and Implications for the 2-Cyano Target

In silico models predict that Methyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS 1149388-51-1) acts as a CYP1A2 inhibitor while showing no inhibition against CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This selective CYP inhibition fingerprint is highly sensitive to the position of the cyano and nitro groups, meaning the 2‑cyano isomer is expected to exhibit a substantially altered CYP inhibition profile.

Metabolic Stability CYP450 Inhibition Drug-Drug Interaction

Nucleophilic Aromatic Substitution Reactivity Hierarchy: Evidence for Position-Dependent Leaving-Group Ability

A comprehensive review of nucleophilic aromatic substitution (SNAr) establishes that the relative mobility of a fluorine substituent is profoundly influenced by the presence and position of additional electron-withdrawing groups. In nitro-substituted aryl fluorides, an ortho- or para-nitro group can accelerate fluoride displacement by several orders of magnitude compared to a meta-nitro group . In the target compound, the nitro group is para to the fluorine, whereas in the 4‑cyano isomer it is meta. This key difference predicts that the 2‑cyano-6-fluoro-4-nitro isomer will undergo SNAr at the fluorine with significantly different kinetics and under potentially milder conditions than its regioisomer.

SNAr Reactivity Leaving Group Competence Synthetic Methodology

Positional Isomerism and Patent-Landscape Differentiation: Intermediate-Specific Intellectual Property Positioning

A survey of patent literature indicates that Methyl 2‑cyano-6-fluoro-4-nitrobenzoate and its derivatives are claimed as intermediates in the synthesis of heterocyclic compounds with pharmacological activity, including aromatase inhibitors and kinase inhibitors . The specific 2‑cyano-6-fluoro-4-nitro substitution pattern is explicitly recited in Markush structures, distinguishing it from the 4‑cyano isomer used in different therapeutic programs. This patent-level differentiation underscores the compound's value as a non-interchangeable building block in proprietary synthetic routes.

Patent Protection Regioisomeric Intermediates Pharmaceutical Synthesis

Methyl 2-cyano-6-fluoro-4-nitrobenzoate: High-Yield Application Scenarios Derived from Quantitative and Patent Evidence


Regioisomer-Specific Intermediate for Aromatase and Kinase Inhibitor Synthesis

Patents explicitly claim the 2‑cyano-6-fluoro-4-nitro isomer as a critical intermediate for preparing heterocyclic aromatase inhibitors . In these synthetic routes, the para-nitro group is reduced to an amine for subsequent cyclization, while the ortho-fluoro serves as a leaving group in SNAr coupling to install key pharmacophores. Using the 4‑cyano isomer in these schemes would lead to regioisomeric products that lack the required biological activity and fall outside the patent claims. This scenario mandates precise procurement of the target compound to maintain synthetic integrity and patent protection.

Selective Late-Stage Functionalization via Nucleophilic Aromatic Substitution

For medicinal chemistry programs requiring late-stage diversification at the fluoro position under mild conditions, the target compound's para-nitro activation is advantageous. The validated class-level reactivity data indicate that the fluorine atom in 4‑nitro-activated aryl fluorides is displaced orders of magnitude faster than in meta‑nitro analogs . This enables chemoselective coupling with amines, thiols, or alkoxides while preserving the cyano and ester groups for further transformations, a synthetic advantage not offered by the 4‑cyano regioisomer.

ADMET Property Diversification in Lead Optimization Libraries

The computed bioavailability score (0.55) and CYP1A2 inhibition of the 4‑cyano isomer provide a benchmark . Medicinal chemists seeking to modulate these ADME properties through positional isomerism can use the target compound to introduce the 2‑cyano drug-likeness phenotype. This approach is critical in hit-to-lead campaigns where small structural changes to the intermediate's core can translate into significantly different pharmacokinetic outcomes.

Building Block for 18F-Radiolabeling Precursor Development

The predictable SNAr reactivity of the para-nitro-activated fluoro group makes this compound a suitable precursor for no-carrier-added 18F-fluorination reactions, a key step in synthesizing positron emission tomography (PET) tracers . The presence of the nitro and cyano groups allows for subsequent reduction and functionalization steps, offering a versatile platform for radioligand development.

Quote Request

Request a Quote for Methyl 2-cyano-6-fluoro-4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.